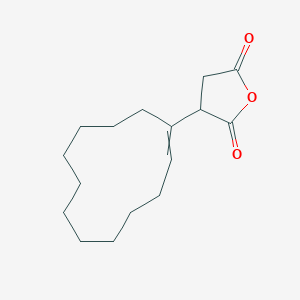
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione is an organic compound with the molecular formula C16H26O3 . It is a type of chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure, which includes a cyclododecyl group attached to an oxolane-2,5-dione moiety.
Vorbereitungsmethoden
The synthesis of 3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclododecene with maleic anhydride under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxolane-2,5-dione moiety into other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione can be compared with other similar compounds, such as:
3-(2-dodecenyl)succinic anhydride: This compound has a similar structure but with a dodecenyl group instead of a cyclododecyl group.
Dihydro-3-(tetrapropenyl)furan-2,5-dione: Another related compound with a different substituent on the oxolane-2,5-dione moiety.
The uniqueness of this compound lies in its specific cyclododecyl group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
66660-10-4 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
3-(cyclododecen-1-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H24O3/c17-15-12-14(16(18)19-15)13-10-8-6-4-2-1-3-5-7-9-11-13/h10,14H,1-9,11-12H2 |
InChI-Schlüssel |
FHDBLNVWPYHVBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=CCCCC1)C2CC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


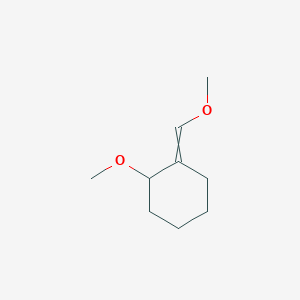
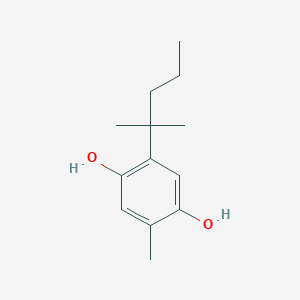
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
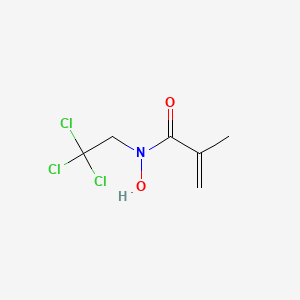
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
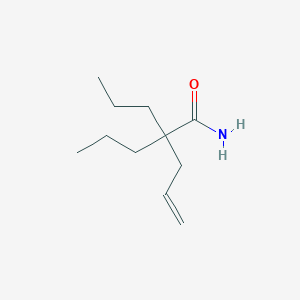
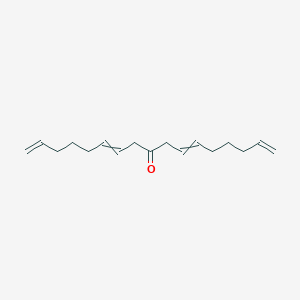
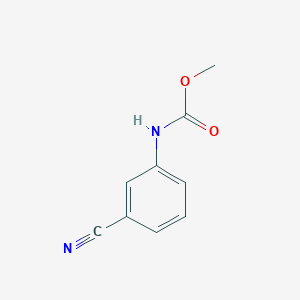
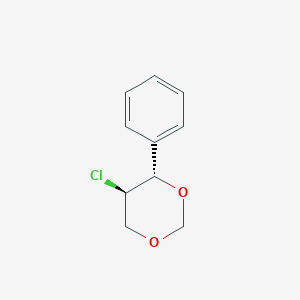
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)

![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)

